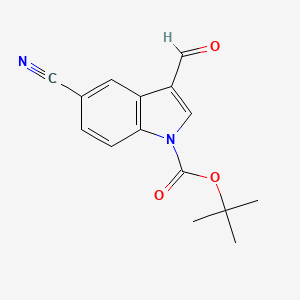

1-Boc-5-Cyano-3-formylindole

Description

Propriétés

IUPAC Name |

tert-butyl 5-cyano-3-formylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-15(2,3)20-14(19)17-8-11(9-18)12-6-10(7-16)4-5-13(12)17/h4-6,8-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUMALLEGSYCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654306 | |

| Record name | tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-93-9 | |

| Record name | tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 1-boc-5-cyano-3-formylindole

Regioselective Formylation of Indole Derivatives at the C3 Position

The C3 position of indole is the most nucleophilic and, therefore, the preferred site for electrophilic attack. This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate through resonance. bhu.ac.in Various formylation methods have been developed to exploit this inherent reactivity and achieve high yields of 3-formylindoles.

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. bhu.ac.inwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgorgsyn.org

The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. wikipedia.org The indole then attacks this electrophile, preferentially at the C3 position, to form an iminium ion intermediate. Subsequent hydrolysis during workup yields the desired 3-formylindole. wikipedia.org This method is often favored for its high yields and relatively simple procedure. orgsyn.org For instance, the synthesis of 1-Boc-4-bromo-3-formylindole utilizes a Vilsmeier-Haack formylation of 4-bromoindole, followed by Boc protection.

A variation of this method involves an electrochemically mediated Vilsmeier-Haack formylation, which has been successfully applied in the total synthesis of complex natural products. researchgate.net Additionally, a catalyst- and solvent-free Vilsmeier-Haack haloformylation reaction of N-Boc-oxindole has been developed to synthesize 2-halo-3-formylindoles. researchgate.net

Table 1: Vilsmeier-Haack Reaction Conditions for Indole Formylation

| Substrate | Reagents | Conditions | Product | Yield | Reference |

| Indole | DMF, POCl₃ | 0-10°C, then 35°C | Indole-3-aldehyde | Nearly quantitative | orgsyn.org |

| 4-Bromoindole | DMF, POCl₃ | 0°C to 40°C | 4-Bromo-3-formylindole | Not specified | |

| N-Boc-oxindole | POCl₃ or POBr₃, DMF | Not specified | 2-Halo-3-formylindole | Not specified | researchgate.net |

Electrophilic formylation using alkyl orthoesters, such as trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF), presents an alternative to the Vilsmeier-Haack reaction. acs.org These methods often employ a Lewis or Brønsted acid catalyst to activate the orthoester and generate a formylating agent. acs.org

A recent study demonstrated a practical and scalable boron-catalyzed formylation of indoles using TMOF. acs.org Boron trifluoride diethyl etherate (BF₃·OEt₂) was found to be an effective catalyst, enabling the rapid synthesis of various C-formylindoles under mild, neat conditions at ambient temperature. acs.org This method exhibits broad substrate tolerance, including N-H free indoles with functional groups at the C5 position. acs.org

Other catalysts, such as zirconium(IV) chloride, have also been used to facilitate the electrophilic substitution of indoles with TEOF. rsc.org

Table 2: Electrophilic Formylation of Indoles with Alkyl Orthoesters

| Substrate | Formylating Agent | Catalyst | Conditions | Product | Yield | Reference |

| Indole | TMOF | BF₃·OEt₂ | Neat, ambient temperature, 1-5 min | 3-Formylindole | 82% | acs.org |

| Indole | TEOF | ZrCl₄ (5 mol%) | Not specified | Trisindolylmethane | Not specified | rsc.org |

Transition metal catalysis offers a powerful tool for the C-H functionalization of indoles, including formylation. mdpi.com These methods often proceed under milder conditions and can exhibit high regioselectivity.

Copper-catalyzed formylation reactions have been developed using tetramethylethylenediamine (TMEDA) as the carbonyl source and molecular oxygen as a clean oxidant. acs.org For example, the formylation of 1-ethylindole in the presence of CuCl₂, TMEDA, and water in DMSO afforded the corresponding 3-formylindole in good yield. rsc.org

Iron-catalyzed C3-selective formylation of indoles has also been reported. organic-chemistry.org This method utilizes formaldehyde and aqueous ammonia, with air as the oxidant, providing 3-formylindoles in good yields and with short reaction times. organic-chemistry.org

Visible-light photoredox catalysis has emerged as a green and efficient strategy for various organic transformations, including the C3-formylation of indoles. acs.orgorganic-chemistry.orgthieme-connect.com These methods typically employ an organic dye as a photosensitizer, a carbon source, and an oxidant, often air. organic-chemistry.orgthieme-connect.com

Eosin Y has been utilized as a photoredox catalyst for the C3-formylation of indoles with TMEDA as the carbon source and air as the oxidant under mild conditions. organic-chemistry.orgthieme-connect.com This protocol tolerates a wide range of functional groups and provides good yields of 3-formylated indoles. organic-chemistry.orgthieme-connect.com The proposed mechanism involves the visible-light-induced excitation of Eosin Y, followed by a series of electron and proton transfer steps to generate the formylated product. thieme-connect.com

Rose Bengal is another organic dye that has been successfully used as a photosensitizer for the aerobic visible-light-promoted C3-formylation of indoles, again using TMEDA as the one-carbon source. acs.orgresearchgate.net More recently, red-light-mediated C3-formylation has been achieved using a helical carbenium ion as a photocatalyst. rsc.org

Table 3: Photoredox-Catalyzed C3-Formylation of Indoles

| Catalyst | Carbon Source | Oxidant | Light Source | Product | Yield | Reference |

| Eosin Y | TMEDA | Air | Blue LED | 3-Formylindole | Good | organic-chemistry.orgthieme-connect.com |

| Rose Bengal | TMEDA | Molecular Oxygen | Visible Light | 3-Formylindole | Not specified | acs.orgresearchgate.net |

| Helical Carbenium Ion | 2,2-dimethoxy-N,N-dimethylethanamine | Not specified | Red Light (λ = 640 nm) | C-3 Formylated Indoles | Not specified | rsc.org |

Iodine has proven to be an effective catalyst for the C3-formylation of indoles under aerobic conditions. researchgate.netncu.edu.cn These methods often involve the cleavage of C-N bonds in tertiary amines, which serve as the formylating agent. ncu.edu.cn

An efficient iodine-catalyzed chemoselective 3-formylation of both free (N-H) and N-substituted indoles has been achieved using hexamethylenetetramine (HMTA) in the presence of activated carbon under an air atmosphere. researchgate.net This protocol provides 3-formylindoles in moderate to excellent yields with relatively short reaction times and is applicable to gram-scale synthesis. researchgate.net Another approach utilizes n-butylammonium iodide (nBu₄NI) as a catalyst with N-methylaniline as the formylation reagent in the presence of an oxidant. researchgate.net

Iodine-catalyzed aerobic diazenylation-amination of indole derivatives has also been demonstrated, showcasing the versatility of iodine in indole functionalization. nih.gov

Photoredox Catalysis in Indole C3-Formylation

Introduction and Functionalization of the Cyano Group at the C5 Position

The introduction of a cyano group at the C5 position of the indole ring is a critical step in the synthesis of the target molecule. This can be achieved through various synthetic routes, primarily involving the cyanation of a pre-functionalized indole precursor.

Synthetic Routes to 5-Cyanoindole Precursors

The synthesis of the core 5-cyanoindole scaffold can be approached through several established methods. One of the most common is the Fischer indole synthesis . This reaction involves the cyclization of a 4-cyanophenylhydrazine hydrochloride with a suitable ketone or aldehyde under acidic conditions. wikipedia.org This method is versatile and allows for the introduction of various substituents on the indole ring.

Another approach is the direct cyanation of indole itself, though this often leads to a mixture of products. More controlled methods start with a pre-functionalized indole, such as a 5-haloindole.

Palladium-Catalyzed Cyanation Strategies

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of 5-haloindoles, particularly 5-bromoindole, is a widely used and efficient method for introducing the cyano group at the C5 position. mit.edunih.gov These reactions typically employ a palladium catalyst, a phosphine ligand, and a cyanide source.

A variety of palladium sources can be utilized, including Pd(OAc)₂, Pd₂(dba)₃, and palladium precatalysts. mit.edunih.gov The choice of ligand is also crucial for the success of the reaction, with bulky electron-rich phosphine ligands such as tBuXPhos often providing good results. organic-chemistry.org Common cyanide sources include zinc cyanide (Zn(CN)₂), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), and copper(I) cyanide (CuCN). nih.govcommonorganicchemistry.com

The reaction conditions, including solvent, temperature, and base, must be carefully optimized to achieve high yields and minimize side reactions. Mild reaction conditions, sometimes even at room temperature, have been developed for the cyanation of heteroaryl halides, including indoles. mit.edu

| Catalyst System | Substrate | Cyanide Source | Conditions | Yield | Reference |

| Pd₂(dba)₃ / dppf | 5-Bromo-1H-indole | Zn(CN)₂ | DMF, reflux | 88% | commonorganicchemistry.com |

| Pd(OAc)₂ | 4-Bromotoluene | K₄[Fe(CN)₆]·3H₂O | DMA, 120 °C | Low | commonorganicchemistry.com |

| Pd(OAc)₂ / L2 | Aryl Chloride | K₄[Fe(CN)₆] | Toluene/H₂O, 100°C | High | nih.gov |

| Pd(t-Bu₃P)₂ | 2-Bromoindole | Zn(CN)₂ | Toluene, 100 °C | Good | masterorganicchemistry.com |

Table 1: Examples of Palladium-Catalyzed Cyanation Reactions.

Nucleophilic Aromatic Substitution Approaches for Cyano Group Introduction

Nucleophilic aromatic substitution (SNAr) presents an alternative pathway for the introduction of a cyano group onto an aromatic ring. wikipedia.orgmasterorganicchemistry.com This reaction typically requires an electron-deficient aromatic ring and a strong nucleophile. For SNAr to be effective on an indole ring, the ring must be activated by electron-withdrawing groups. The presence of a nitro group, for example, ortho or para to a leaving group can facilitate this reaction. wikipedia.org

In the context of synthesizing 5-cyanoindole, an SNAr approach would likely involve a starting material such as 5-fluoro- or 5-chloroindole bearing an activating group. The cyano group would be introduced using a cyanide salt as the nucleophile. While potentially a more direct method than palladium-catalyzed reactions, the requirement for an activated indole ring can limit its applicability. nsf.gov

N1-Protection Strategies Utilizing the tert-Butoxycarbonyl (Boc) Group

The protection of the indole nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions and to modulate the reactivity of the indole ring. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, including the indole nitrogen, due to its stability under a variety of conditions and its ease of removal under acidic conditions. organic-chemistry.orgjkchemical.com

Selective N-Protection Methods for Indoles

The N-protection of indoles with a Boc group is typically achieved by reacting the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.orgjkchemical.com Common bases used for this transformation include triethylamine (TEA) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

For a multi-functionalized indole such as 5-cyano-3-formylindole, the selective N-protection is crucial. The presence of other functional groups can influence the reactivity of the indole nitrogen. However, the N-Boc protection is generally a robust and high-yielding reaction.

Orthogonal Protecting Group Strategies in Multi-functionalized Indole Synthesis

In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is often employed. organic-chemistry.orgwikipedia.orguchicago.edu This strategy involves the use of protecting groups that can be removed under different conditions, allowing for the selective deprotection and subsequent reaction of one functional group while others remain protected. organic-chemistry.orgwikipedia.org

Advanced Synthetic Methodologies for 1-Boc-5-Cyano-3-formylindole

Modern organic synthesis prioritizes efficiency, atom economy, and the ability to scale production. For a target molecule like this compound, several advanced methodologies can be applied.

A plausible one-pot approach for a related structure, 1,2,5-trisubstituted 1H-indole-3-carboxylic esters, has been developed using a [3+2] cyclization strategy. mdpi.com This method involves the reaction of an imine with an activated fluorophenylacetate derivative. mdpi.com For the synthesis of the 5-cyano-indole core, a methyl 2-(5-cyano-2-fluorophenyl)acetate precursor can be reacted with an appropriate imine in DMF at elevated temperatures. mdpi.com This process proceeds via an initial addition followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the indole ring, which subsequently undergoes air oxidation. mdpi.com

Another powerful one-pot strategy involves the copper-catalyzed annulative formylation of o-alkynylanilines with dimethylformamide (DMF) serving as both the solvent and the formylating agent source. rsc.org This cascade reaction first forms the indole ring through a 5-endo-dig cyclization, which is then formylated in situ at the C3 position. rsc.org This method demonstrates broad substrate scope and tolerance for various functional groups, including electron-withdrawing groups like halogens on the aniline ring, which suggests its applicability for precursors bearing a cyano group. rsc.org

| Methodology | Key Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [3+2] Cyclization / Oxidation | Methyl 2-(5-cyano-2-fluorophenyl)acetate, Imines, K₂CO₃ | 5-Cyano-indole-3-carboxylates | Atom economical; avoids pre-functionalized indoles. | mdpi.com |

| Copper-Catalyzed Annulative Formylation | o-Alkynylanilines, Cu(OAc)₂, O₂ | 1,2-Disubstituted 3-formyl indoles | Uses DMF as formyl source; cascade reaction. | rsc.org |

| Sequential Alkynylation/Cyclization | 2-Iodo-N-mesylarylamines, Terminal Alkynes, Cu₂O | 2-Substituted indoles | Good compatibility with electron-withdrawing groups. | researchgate.net |

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for chemical manufacturing, offering superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and improved reproducibility. The C3-formylation of indoles is particularly well-suited to this technique.

A continuous-flow method for the C3-formylation of indoles has been developed using hexamethylenetetramine (HMTA) and iodine. researchgate.net This approach avoids the use of strong acids or bases and provides high yields of 3-formylated indoles in very short residence times. researchgate.net The reaction is performed at an elevated temperature (150°C), which is safely achievable in a microreactor system, accelerating the reaction rate significantly compared to batch conditions. researchgate.net The use of a mixed solvent system of DMF–H₂O (1:1) is crucial as it ensures all reagents remain dissolved, preventing clogging of the microchannels. researchgate.net This methodology could be directly applied to a 1-Boc-5-cyanoindole substrate to efficiently produce the target compound.

| Parameter | Condition |

|---|---|

| Reagents | Indole, Hexamethylenetetramine (HMTA), Iodine |

| Solvent | DMF-H₂O (1:1, v/v) |

| Temperature | 150°C |

| Residence Time | As low as 8 minutes |

| Typical Yield | Up to 83% |

The transition from laboratory-scale synthesis to industrial production requires protocols that are not only high-yielding but also robust, cost-effective, and safe. For functionalized indoles, palladium-catalyzed reactions have proven to be particularly practical and scalable.

One such method describes the synthesis of N-functionalized indoles via a palladium-catalyzed C-N bond coupling of halo-aryl enamines. bohrium.com This strategy is noted for its scalability, allowing for the construction of indoles in multigram quantities. bohrium.com The protocol utilizes a RuPhos precatalyst and is tolerant of a wide variety of substituents, making it a robust choice for producing complex indole scaffolds on a larger scale. bohrium.com

Similarly, a Pd-catalyzed aerobic cycloisomerization of o-allylanilines represents a practical and scalable route to functionalized indoles. acs.orgorganic-chemistry.org This method uses molecular oxygen as the terminal oxidant, avoiding hazardous chemical oxidants and heavy-metal cocatalysts, which is highly advantageous for pharmaceutical synthesis. acs.orgorganic-chemistry.org The applicability of this method for a gram-scale synthesis has been demonstrated, highlighting its potential for industrial use. acs.org While these methods build the indole core, they underscore the availability of scalable technologies that could be integrated into a multi-step synthesis of this compound. Furthermore, the aforementioned iodine-catalyzed C3-formylation has also been successfully applied to gram-scale synthesis, providing a scalable route for the final formylation step. researchgate.net

| Strategy | Catalyst/Reagents | Key Advantages for Scalability | Reference |

|---|---|---|---|

| Pd-Catalyzed C-N Coupling | RuPhos precatalyst, NaOMe | Robust, proven for multigram quantities, broad substituent tolerance. | bohrium.com |

| Pd-Catalyzed Aerobic Cycloisomerization | Pd-tBuONO, O₂ | Avoids hazardous oxidants; uses O₂ as a clean terminal oxidant; proven gram-scale. | acs.org |

| Iodine-Catalyzed C3-Formylation | Iodine, TMEDA | Metal-free formylation step, demonstrated on gram-scale. | researchgate.net |

Reactivity and Transformational Chemistry of 1-boc-5-cyano-3-formylindole

Reactivity of the C3-Formyl Group in 1-Boc-5-Cyano-3-formylindole

The aldehyde moiety at the C3 position is the most reactive site for a variety of chemical transformations. Its electrophilic carbon is susceptible to nucleophilic attack, and the group as a whole can participate in condensations, olefinations, and act as a director for C-H activation reactions.

Reductive Transformations of the Aldehyde Moiety

The formyl group of 3-formylindole derivatives is readily reduced to a primary alcohol. Standard reducing agents, particularly sodium borohydride (NaBH₄), are effective for this transformation. Given the typical chemoselectivity of NaBH₄, it selectively reduces aldehydes and ketones without affecting less reactive groups like esters or the cyano group present on the indole ring. mdma.chyoutube.com

In studies on similar 5-cyano-3-indolylketones, sodium borohydride reduction has been shown to yield the corresponding carbinols (alcohols). mdma.ch A patented process for a structurally related compound, 3-(4-chlorobutanoyl)-5-cyanoindole, also utilizes a borohydride reducing agent to achieve carbonyl reduction. google.com This indicates that the aldehyde of this compound can be selectively reduced to 1-Boc-5-cyano-3-(hydroxymethyl)indole.

Table 1: Representative Reductive Conditions for Indole-3-carbaldehydes

| Reagent | Solvent | Outcome |

| Sodium Borohydride (NaBH₄) | Ethanol | Reduction of the formyl group to a primary alcohol. mdma.chyoutube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Stronger reducing agent, also effective for aldehyde reduction. youtube.com |

This table represents typical conditions for the reduction of aldehydes and related ketones on the indole scaffold.

Nucleophilic Additions to the Formyl Carbon

The electrophilic nature of the formyl carbon makes it a prime target for nucleophiles. This reaction, known as nucleophilic addition, transforms the trigonal planar aldehyde into a tetrahedral intermediate. masterorganicchemistry.com While the electron-withdrawing nature of the cyano and formyl groups can decrease the nucleophilicity of the indole ring itself, the aldehyde remains reactive towards external nucleophiles. acs.org

Research has shown that indole anions derived from 3-formylindole can act as nucleophiles, adding to highly electrophilic organometallic complexes. acs.org Furthermore, 1-methoxyindole-3-carboxaldehyde has been described as a versatile substrate for nucleophilic substitution reactions that result in 2-substituted indole-3-carboxaldehydes. researchgate.net These findings support the principle that the formyl group on the this compound scaffold is accessible for additions by a range of nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) and cyanide ions, to form cyanohydrins. masterorganicchemistry.com

Condensation Reactions and Imine Formation

The C3-formyl group readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases). This reaction is a cornerstone of carbonyl chemistry and is widely applicable to 3-formylindoles. For example, studies on various substituted 3-formylindoles have demonstrated their condensation with hydrazine-based compounds to yield corresponding hydrazones. This reactivity is crucial for constructing more complex heterocyclic systems tethered to the indole core. The formation of an imine from the aldehyde is a key step in many multi-component reactions involving indoles.

Wittig and Related Olefination Reactions

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction involves a phosphorus ylide, also known as a Wittig reagent, which attacks the carbonyl carbon. masterorganicchemistry.com The aldehyde in this compound is an excellent substrate for this transformation, allowing for the synthesis of 3-vinylindole derivatives.

The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and a stable triphenylphosphine oxide, providing the thermodynamic driving force for the reaction. organic-chemistry.org The stereochemical outcome of the reaction (E or Z-alkene) is influenced by the nature of the substituents on the ylide. organic-chemistry.org Stabilized ylides generally favor the E-alkene, while non-stabilized ylides typically yield the Z-alkene. organic-chemistry.org

Table 2: General Scheme of a Wittig Reaction

| Reactant 1 | Reactant 2 | Product 1 | Product 2 |

| This compound | Triphenyl phosphonium ylide (Ph₃P=CHR) | 1-Boc-5-cyano-3-(alkenyl)indole | Triphenylphosphine oxide (Ph₃P=O) |

This table illustrates the general transformation of the target compound via a Wittig reaction.

Utility as a Directing Group in C-H Activation

In modern synthetic chemistry, the formyl group can serve as a directing group, guiding a transition-metal catalyst to activate and functionalize a typically unreactive C-H bond. For 3-formylindoles, the aldehyde group has been shown to effectively direct the regioselective functionalization of the C4-position on the indole's benzene ring. nih.govacs.orgacs.org

Palladium-catalyzed C-H arylation of N-unprotected 3-formylindoles demonstrates that the formyl group directs the catalyst to the C4 position. nih.govacs.org Similarly, ruthenium-catalyzed C-H alkenylation uses the formyl group to control selectivity at the C4 position. nih.gov This strategy circumvents the intrinsic reactivity of the indole, which typically favors functionalization at the C2 or C3 positions, and provides a powerful method for synthesizing C4-substituted indoles. nih.govchim.it The Boc-protecting group on the nitrogen in this compound is compatible with these catalytic systems. acs.org

Transformations Involving the C5-Cyano Group

The cyano group at the C5 position is less reactive than the C3-formyl group but can be transformed under specific conditions, most notably through hydrolysis or reduction.

Hydrolysis of the nitrile functionality provides a direct route to the corresponding carboxylic acid. Research has demonstrated that 5-cyanoindole can be efficiently hydrolyzed to 1H-indole-5-carboxylic acid using microwave irradiation in the presence of an alkali. researchgate.net This transformation proceeds by converting the -C≡N group into a -COOH group, a common and reliable reaction for aromatic nitriles. libretexts.orgsavemyexams.com

Alternatively, the cyano group can be reduced to a primary amine (-CH₂NH₂). This transformation typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride are generally not reactive enough to reduce nitriles. This reaction is valuable for introducing an aminomethyl group onto the indole scaffold, providing a key precursor for various biologically active molecules. bloomtechz.com

Nitrile Hydration to Amides

Reactions at the Indole Nitrogen (N1) and Deprotection of the Boc Group

The N-Boc group serves to protect the indole nitrogen, preventing its participation in reactions and often improving solubility. Its removal is a critical step to enable N-alkylation, N-arylation, or to access the parent N-H indole for biological evaluation.

The tert-butyloxycarbonyl (Boc) group is classically removed under acidic conditions. fishersci.co.uk This is a highly efficient and common deprotection strategy. jk-sci.com The reaction is typically performed by treating the N-Boc-protected indole with a strong acid, such as trifluoroacetic acid (TFA), in an inert solvent like dichloromethane (DCM) at or below room temperature. fishersci.co.ukjk-sci.com The mechanism involves protonation of the carbamate, which then fragments to release the stable tert-butyl cation (which is scavenged by the counter-ion or solvent), carbon dioxide, and the deprotected indole N-H. jk-sci.com This method cleanly converts this compound to 5-cyano-3-formyl-1H-indole.

| Reaction | Reagents & Conditions | Product |

| Boc Deprotection | Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Room Temperature | 5-cyano-3-formyl-1H-indole |

Thermolytic Deprotection in Continuous Flow Systems

N-Alkylation and N-Acylation Reactions Following Boc Removal

Following the removal of the Boc protecting group, the resulting 5-cyano-3-formylindole possesses a reactive N-H bond that is amenable to a variety of functionalization reactions, including N-alkylation and N-acylation. These reactions are fundamental for introducing diverse substituents onto the indole nitrogen, thereby modifying the molecule's properties for various applications.

N-Alkylation: The N-alkylation of indoles is a common transformation that typically involves deprotonation of the indole nitrogen with a base, followed by reaction with an alkylating agent. organic-chemistry.orggoogle.com Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com Alkylating agents can range from simple alkyl halides to more complex electrophiles. For the specific case of the deprotected 5-cyano-3-formylindole, N-alkylation has been demonstrated. For example, the synthesis of 5-cyano-1-ethyl-3-formylindole is achieved through N-alkylation. rsc.org In a related procedure for N-alkylation of indoles, a base such as K2CO3 is used in a solvent like acetonitrile (MeCN) with the appropriate alkyl halide. rsc.org

N-Acylation: N-acylation introduces an acyl group onto the indole nitrogen. This can be achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. The Vilsmeier-Haack reaction, while primarily known for C3-formylation of indoles, can also lead to N-formylation under certain conditions. acs.org More direct N-acylation methods involve reacting the N-H indole with an acyl donor. For instance, palladium-catalyzed acylation of free (N-H) indoles with nitriles has been reported as a method to form 3-acylindoles, but similar principles could be adapted for N-acylation under different catalytic systems. researchgate.net

Table 3: Examples of N-Functionalization of Indole Derivatives

| Reaction Type | Indole Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| N-Ethylation | 5-Cyano-3-formylindole | Ethylating agent (e.g., Ethyl iodide), Base (e.g., K₂CO₃) | 5-Cyano-1-ethyl-3-formylindole | rsc.org |

| N-Methylation | 5-Bromoindole | Dimethyl carbonate (DMC), cat. DABCO | 5-Bromo-1-methylindole | google.com |

| N-Benzylation | Indole | Dibenzyl carbonate (DBC), cat. DABCO | 1-Benzylindole | google.com |

| N-Arylation | Indole | Aryl Halide, Pd₂(dba)₃, Ligand, Base | 1-Arylindole | organic-chemistry.org |

Applications of 1-boc-5-cyano-3-formylindole in Complex Chemical Synthesis

Building Block in the Construction of Advanced Heterocyclic Systems

The trifunctional nature of 1-Boc-5-cyano-3-formylindole makes it an exemplary starting material for the synthesis of a diverse range of heterocyclic compounds. The aldehyde at C3 serves as a key handle for chain extension and cyclization reactions, the cyano group at C5 offers a site for further functionalization or can act as an integral part of a target pharmacophore, and the Boc protecting group provides stability and enhanced solubility while allowing for deprotection under specific conditions to reveal the indole N-H for subsequent reactions.

This compound is a sophisticated precursor for the assembly of the carbazole framework, a core structure in many biologically active alkaloids. Synthetic strategies often utilize the C3-formyl group to build out the third aromatic ring required for the carbazole system. For instance, syntheses of carbazomycin A, carbazomycin B, hyellazole, and chlorohyellazole have been demonstrated starting from the closely related Boc-protected 3-formylindole. clockss.orgacs.org These routes typically involve reactions like the Wittig reaction to extend the carbon chain at the C3 position, followed by intramolecular cyclization reactions to form the carbazole ring. clockss.orgacs.org

The presence of the C5-cyano group is particularly significant for accessing specific natural products and their analogues. For example, the bioactive pentacyclic quinone Calothrixin B is biosynthetically related to 6-cyano-5-methoxyindolo[2,3-a]carbazole, indicating the importance of the cyano moiety in this class of compounds. clockss.org Synthetic routes towards Calothrixin B have utilized N-Boc-3-formylindole as a key starting material. clockss.org The cyano group on the title compound can be retained in the final carbazole structure, providing a handle for further synthetic modifications, or it can be transformed into other functional groups as needed. The Graebe-Ullmann reaction is another classical method that has been used to prepare cyanated carbazoles, such as 6-cyano-3-methylcarbazole. researchgate.net

Table 1: Selected Carbazole Alkaloids Synthesized from 3-Formylindole Precursors

| Target Alkaloid | Key Synthetic Steps from 3-Formylindole Precursor | Reference |

|---|---|---|

| Carbazomycin A/B | Wittig reaction, Grignard reactions, dehydrative intramolecular cyclizations. | clockss.orgacs.org |

| Hyellazole | Wittig reaction, monoalkylations, dehydrative intramolecular cyclizations. | clockss.orgacs.org |

Indolocarbazoles, such as staurosporine, are a prominent class of natural products renowned for their potent protein kinase inhibitory activity. rsc.org The synthesis of the complex, polycyclic core of these molecules is a significant challenge that this compound is well-suited to address. The staurosporine aglycone (also known as K252c or staurosporinone) is a key intermediate in many total syntheses of staurosporine and its analogues. rsc.orgresearchgate.net

Synthetic approaches have been developed that utilize indole derivatives to construct the indolocarbazole skeleton. While electron-withdrawing groups can decrease the nucleophilicity of the indole, rendering reactions more challenging, specific conditions have been developed to successfully incorporate precursors like 3-cyanoindole into advanced intermediates for staurosporine synthesis. acs.org The formyl group of this compound can be elaborated into a second indole moiety, and the cyano group can serve as a crucial electronic component or a precursor for other functionalities required in the final molecule. One-pot domino benzannulation reactions of indole-3-ynones (derivable from 3-formylindoles) with nitromethane derivatives have proven effective for the concise total synthesis of staurosporinone. researchgate.net

Tryptamines are a class of monoamine alkaloids containing an indole nucleus, many of which have significant biological activities. This compound serves as an excellent starting point for the synthesis of C5-functionalized tryptamines. The most common and direct route involves the Henry reaction, where the C3-formyl group is condensed with nitromethane in the presence of a base to yield a 3-(2-nitrovinyl)indole intermediate. tci-thaijo.org

Subsequent reduction of the nitro group and the vinyl double bond, often achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, furnishes the tryptamine (3-(2-aminoethyl)indole) skeleton. tci-thaijo.org A combination of sodium borohydride (NaBH₄) and nickel(II) acetate has also been reported as an effective reagent for this transformation. tci-thaijo.org Applying this sequence to this compound would produce 1-Boc-5-cyanotryptamine, a valuable intermediate for the synthesis of more complex bioactive molecules, such as multi-target directed ligands for neurodegenerative diseases. mdpi.com The Boc group protects the indole nitrogen during these transformations and can be readily removed at a later stage.

Table 2: General Synthetic Route to Tryptamines from 3-Formylindoles

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Henry Reaction (with Nitromethane) | 3-(2-nitrovinyl)indole |

The reactivity of the formyl and cyano groups on the indole scaffold of this compound enables its use in the construction of various fused and appended heterocyclic systems, including pyrroles. Classical pyrrole syntheses, such as the Paal-Knorr, Hantzsch, and Knorr syntheses, provide blueprints for how this building block can be utilized. pharmaguideline.comorganic-chemistry.orgslideshare.net

For example, the Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine. pharmaguideline.comorganic-chemistry.org The formyl group of this compound can be used as a starting point to construct the requisite 1,4-dicarbonyl functionality. This could be achieved through reactions such as a Stetter reaction or an aldol-type condensation followed by oxidation. Once the 1,4-dicarbonyl appended to the indole is formed, intramolecular cyclization with an amine source would lead to a pyrrole-fused system. Furthermore, the reaction of Boc-protected 3-formylindole with reagents like dimethyl maleate has been shown to construct new aromatic rings, leading to carbazole systems, which are themselves fused heterocycles. acs.org

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of molecular diversity from simple starting materials. mdpi.commdpi.com The aldehyde functionality of this compound makes it an ideal component for several key MCRs, including the Ugi and Passerini reactions. mdpi.commdpi.com

In an Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide combine in a single step to form an α-acylamino carboxamide. mdpi.com By using this compound as the aldehyde component, vast libraries of complex, peptide-like molecules can be synthesized, all bearing the 5-cyanoindole-3-yl scaffold. This scaffold can be important for biological activity or serve as a point for further chemical modification, leveraging the cyano group. The efficiency and atom economy of MCRs make this approach highly attractive for creating libraries of potential drug candidates for high-throughput screening. researchgate.netd-nb.info

Mechanistic and Computational Investigations of 1-boc-5-cyano-3-formylindole Reactivity

Elucidation of Reaction Mechanisms in Synthetic Transformations

The reactivity of the indole core in 1-Boc-5-cyano-3-formylindole is significantly modulated by its substituents. The tert-butoxycarbonyl (Boc) group at the N1 position and the electron-withdrawing formyl and cyano groups at the C3 and C5 positions, respectively, dictate the mechanistic pathways of its synthetic transformations.

The Vilsmeier-Haack reaction is a classic method for the formylation of indoles, typically occurring at the electron-rich C3 position. wikipedia.orgekb.eg In the case of a parent indole, this proceeds via electrophilic attack of the Vilsmeier reagent (a chloroiminium ion) at C3. wikipedia.org For this compound, the C3 position is already functionalized. Therefore, further formylation would target other positions on the indole ring. However, the presence of the electron-withdrawing cyano group at C5 deactivates the benzene ring towards electrophilic attack. uri.edu The Boc group at N1 also influences the electron density of the pyrrole ring. While N-acylation generally decreases the nucleophilicity of the indole, the precise effect on regioselectivity in further functionalization is complex.

Recent studies have explored alternative formylation methodologies. For instance, metal-organic frameworks (MOFs) have been employed as catalysts for the C3-formylation of indoles using trimethoxymethane as a green formylating agent. rsc.org These reactions are sensitive to the pore size of the MOF, which can control selectivity by influencing the stability of the reaction transition state. rsc.org While this is for C3-formylation, it highlights the potential for catalyst design to influence the regioselectivity of formylation on a pre-functionalized indole.

Computational studies on other substituted indoles have provided insight into transition state energies. For gold-catalyzed couplings of indoles and alkynes, the transition states for C-C bond formation are generally low in energy. whiterose.ac.uk However, the specific substituents can alter these energy barriers. For this compound, the transition states for reactions at various positions would be influenced by the combined electronic effects of the substituents. For example, in a hypothetical nucleophilic addition to the formyl group, the cyano group's electron-withdrawing nature would likely stabilize the transition state.

The derivatization of this compound can proceed through various intermediates depending on the reaction type. For instance, reactions involving the formyl group could proceed via an initial adduct, which then undergoes further transformation. In domino reactions of 3-formylindoles with nitroolefins, tricyclic adducts are formed through a series of intermediates. beilstein-journals.org

In transition metal-catalyzed cross-coupling reactions, palladacycle intermediates are often key. acs.org For a molecule like this compound, the site of palladation would be directed by the existing functional groups. While the formyl group could potentially act as a directing group for C2 or C4 functionalization, the electronic deactivation of the ring by the cyano group would also play a crucial role. Control experiments in related systems have demonstrated the necessity of such directing groups and the formation of specific metal-complexed intermediates. acs.org

Reaction Kinetics and Transition State Analysis

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity and electronic properties of indole derivatives.

DFT calculations are widely used to analyze the electronic structure of substituted indoles. rsc.org These calculations can determine parameters such as frontier molecular orbital (HOMO-LUMO) energies and electron density distributions, which are crucial for predicting reactivity. frontiersin.org For this compound, the HOMO would likely be localized on the indole ring, but its energy would be significantly lowered by the electron-withdrawing cyano and formyl groups, making it less nucleophilic than an unsubstituted indole. The LUMO would likely be associated with the formyl and cyano groups, indicating their susceptibility to nucleophilic attack.

Studies on other substituted indoles have shown that electron-withdrawing substituents at the 5-position alter the spin density distribution in the corresponding radical cations, which can explain differences in their oxidation and subsequent coupling reactions. rsc.org The table below illustrates the calculated heats of formation for various substituted indoles, demonstrating the impact of substituents on thermodynamic stability.

| Compound | Heat of Formation (kcal/mol) at B3LYP/6-31G(d,p) |

| Indole | 37.5 |

| 4-methyl 1-H indole | 29.5 |

| 4-chloro 1-H indole | 29.7 |

| 1-H indol-4-ol | -5.1 |

| 4-Nitro 1-H indole | 28.3 |

| 1-H-indol-4-ylamine | 33.43 |

This table presents representative data for substituted indoles to illustrate the impact of substituents on thermodynamic properties as determined by DFT calculations. The specific values for this compound are not available in the provided search results.

Molecular modeling and DFT calculations are powerful for predicting the regioselectivity of reactions involving indoles. For example, in the Fischer indole synthesis, computations have shown that the formation of the observed regioisomer is energetically favored, while the pathway to the minor isomer leads to decomposition products. nih.gov Similarly, in the dialkoxylation of N-substituted indoles, DFT calculations have been used to investigate the sequence of electrophilic addition and nucleophilic substitution pathways. nih.govacs.org

For this compound, molecular modeling could be used to predict the most likely sites for further functionalization. For instance, in a C-H activation scenario, DFT could calculate the energy barriers for activation at the C2, C4, C6, and C7 positions, thus predicting the most favorable reaction pathway. The steric bulk of the Boc group and the electronic influence of all three substituents would be critical parameters in such models. Studies on the C4-alkynylation of 3-formyl indoles have utilized DFT to compare the energy barriers of C-H activation at the C4 and C2 positions, successfully explaining the observed regioselectivity. acs.org

The following table summarizes the types of computational studies performed on substituted indoles and their applications, which would be relevant for understanding the reactivity of this compound.

| Computational Method | Application | Reference |

| DFT (B3LYP/6-31G) | Calculation of heats of formation to assess stability. | |

| DFT (DMol3) | Determination of redox potentials and spin density distribution. | rsc.org |

| DFT | Investigation of electrophilic addition and nucleophilic substitution pathways. | nih.govacs.org |

| DFT | Analysis of transition state energies to predict regioselectivity. | nih.gov |

| Molecular Dynamics | Confirmation of bimodal transition states. | nih.gov |

This table provides examples of how computational methods are applied to study indole reactivity. Specific computational data for this compound is not available in the provided search results.

Prediction of Spectroscopic Properties to Aid Characterization

In the synthesis and characterization of novel organic compounds, the unequivocal confirmation of the molecular structure is paramount. While experimental spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are the cornerstones of structural elucidation, computational chemistry provides a powerful complementary tool. By predicting spectroscopic properties from first principles, computational methods can aid in the assignment of experimental signals, resolve ambiguities, and offer deeper insights into the electronic structure of the molecule. For a multifunctional indole derivative like this compound, computational predictions are particularly valuable in deciphering its complex spectral data.

Modern computational approaches, primarily rooted in Density Functional Theory (DFT), allow for the accurate prediction of a range of spectroscopic parameters. The general workflow involves first obtaining a stable, low-energy conformation of the molecule through geometry optimization. This optimized structure then serves as the basis for subsequent calculations of spectroscopic properties.

For NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach. mdpi.comgaussian.com This method calculates the isotropic magnetic shielding constants for each nucleus, which are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).

Vibrational frequencies, which correspond to the peaks in an IR spectrum, are calculated from the second derivatives of the energy with respect to the atomic positions. DFT methods can predict the harmonic vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental IR bands to specific molecular vibrations. rsc.orgresearchgate.net

Electronic transitions, observed in UV-Vis spectroscopy, are modeled using Time-Dependent Density Functional Theory (TD-DFT). sci-hub.semdpi.com This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands. nih.gov

The prediction of ¹H and ¹³C NMR spectra is crucial for assigning the signals of the aromatic and substituent groups in this compound. DFT calculations, specifically using the GIAO method at a functional level like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide theoretical chemical shifts that are often in good agreement with experimental values after appropriate scaling. mdpi.comnih.gov

The predicted ¹H NMR spectrum would be characterized by distinct signals for the indole ring protons, the formyl proton, and the protons of the tert-butoxycarbonyl (Boc) group. The formyl proton is expected to appear at a significantly downfield-shifted position, typically above 10 ppm, due to the deshielding effect of the carbonyl group. The protons on the indole ring will show characteristic splitting patterns based on their coupling with adjacent protons.

The ¹³C NMR spectrum is particularly informative. The carbon atoms of the carbonyl group (from the formyl and Boc substituents) and the cyano group are expected to have highly characteristic chemical shifts. The indole ring carbons will span a range typical for aromatic and heteroaromatic systems, with their precise shifts influenced by the electron-withdrawing nature of the cyano and formyl groups and the electronic effects of the Boc protecting group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values based on computational chemistry principles and data for analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (Formyl) | 10.1 | - |

| H2 | 8.5 | - |

| H4 | 8.7 | - |

| H6 | 7.8 | - |

| H (Boc) | 1.7 | - |

| C (Formyl) | 185.0 | - |

| C (Cyano) | 118.0 | - |

| C2 | 139.0 | - |

| C3 | 119.0 | - |

| C3a | 138.0 | - |

| C4 | 128.0 | - |

| C5 | 107.0 | - |

| C6 | 129.5 | - |

| C7 | 116.0 | - |

| C7a | 126.0 | - |

| C (Boc, C=O) | 149.0 | - |

| C (Boc, Quaternary) | 85.0 | - |

| C (Boc, CH₃) | 28.0 | - |

Computational prediction of the IR spectrum of this compound can help in assigning the characteristic vibrational modes. DFT calculations can predict the frequencies of key functional group vibrations, such as the stretching of the cyano (C≡N), formyl (C=O), and Boc-carbonyl (C=O) groups. rsc.orgresearchgate.net

The IR spectrum is expected to be dominated by strong absorption bands corresponding to these functional groups. The C≡N stretching vibration of the cyano group is anticipated in the 2220-2240 cm⁻¹ region. The C=O stretching of the formyl group is expected around 1680-1700 cm⁻¹, while the C=O stretch of the Boc protecting group will likely appear at a higher wavenumber, around 1730-1750 cm⁻¹. Other notable bands would include C-H stretching from the aromatic ring and the Boc group, and various C-C and C-N stretching and bending vibrations within the indole core.

Table 2: Predicted Characteristic IR Vibrational Frequencies for this compound (Note: These are representative values based on computational chemistry principles. Calculated frequencies are often scaled to better match experimental data.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C≡N Stretch (Cyano) | 2230 | Medium |

| C=O Stretch (Formyl) | 1690 | Strong |

| C=O Stretch (Boc) | 1740 | Strong |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (Boc) | 2980-2950 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Variable |

| C-N Stretch | 1350-1250 | Medium-Strong |

TD-DFT calculations are employed to predict the electronic absorption spectrum, providing insight into the electronic transitions responsible for the UV-Vis absorption bands. sci-hub.semdpi.comnih.gov For an extended π-system like this compound, transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) are of particular interest.

The presence of the indole chromophore, extended by the electron-withdrawing formyl and cyano groups, is expected to result in absorption maxima in the UV region. TD-DFT can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π*). The calculations can also help to understand how the substituents influence the energy levels of the frontier molecular orbitals and, consequently, the absorption spectrum. Studies on cyano-substituted indoles have shown that the position of the cyano group significantly affects the absorption and fluorescence properties. sci-hub.sersc.org

Table 3: Predicted UV-Vis Absorption Maxima for this compound (Note: These are representative values based on TD-DFT principles. The solvent environment can significantly influence experimental λmax values.)

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ (HOMO → LUMO) | ~320 | High |

| S₀ → S₂ (HOMO-1 → LUMO) | ~280 | Medium |

| S₀ → S₃ (HOMO → LUMO+1) | ~250 | High |

Future Research Directions and Perspectives

Development of Sustainable and Green Synthetic Routes

The synthesis of complex molecules like 1-Boc-5-cyano-3-formylindole traditionally relies on multi-step processes that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to enhance efficiency and minimize environmental impact. researchgate.nettandfonline.com Key areas for development include the use of aqueous media, photocatalysis, and safer reagents. openmedicinalchemistryjournal.comresearchgate.net

Future research should focus on:

Aqueous Synthesis: Developing synthetic steps that can be performed in water, which is a non-toxic and abundant solvent, would be a significant advancement. openmedicinalchemistryjournal.comresearchgate.net Palladium nanoparticle-based catalysts have shown promise for indole synthesis in water, a methodology that could be adapted for the cyanation or formylation steps. acs.org

Photocatalytic Methods: Visible-light photocatalysis offers a mild and sustainable approach to drive chemical reactions. researchgate.netnih.gov Research into photocatalytic C-H functionalization could lead to more direct and efficient methods for introducing the formyl or cyano groups onto the indole core, potentially reducing the number of synthetic steps. acs.orgbeilstein-journals.org For instance, direct C3-formylation of indoles has been achieved using glyoxylic acid and visible light, a strategy that could be explored for precursors of the target molecule. arizona.edu

Greener Reagents: A major focus will be replacing hazardous reagents. For the cyanation step, this could involve moving away from toxic cyanide sources towards safer alternatives, such as using dimethylformamide (DMF) and ammonium bicarbonate in a copper-catalyzed system. researchgate.netarkat-usa.org Similarly, for formylation, exploring catalytic Vilsmeier-Haack reactions or iron-catalyzed methods with formaldehyde could offer greener pathways. organic-chemistry.orgresearchgate.net

Energy Efficiency: The use of microwave irradiation can dramatically shorten reaction times and improve yields, contributing to a more sustainable process. tandfonline.comtandfonline.com

Table 1: Comparison of Traditional and Potential Green Synthetic Approaches

| Synthetic Step | Traditional Method | Potential Green Alternative | Key Advantage |

|---|---|---|---|

| Solvent | Organic solvents (e.g., DMF, Dichloromethane) | Water, Polyethylene Glycol (PEG), Ionic Liquids openmedicinalchemistryjournal.com | Reduced toxicity and environmental impact. |

| Formylation | Vilsmeier-Haack (stoichiometric POCl₃) longdom.org | Iron-catalyzed formylation with formaldehyde organic-chemistry.org; Photocatalytic formylation with glyoxylic acid arizona.edu | Avoids caustic reagents, uses milder conditions. |

| Cyanation | Rosenmund-von Braun reaction (high temperatures, copper(I) cyanide) | Nickel-catalyzed aqueous cyanation organic-chemistry.org; Copper-catalyzed cyanation using DMF/NH₄HCO₃ researchgate.net | Lower toxicity, milder conditions, operational simplicity. |

| Energy Input | Conventional heating | Microwave irradiation tandfonline.com | Rapid, energy-efficient, higher yields. |

Exploration of Novel Reactivity Patterns

The unique arrangement of three distinct functional groups on the this compound core offers a rich landscape for exploring novel chemical reactions. The aldehyde, nitrile, and protected amine moieties provide orthogonal handles for selective transformations. The formyl group is a particularly versatile starting point for various reactions, including condensations and cross-couplings. longdom.org

Future research directions could include:

Selective Transformations: Developing protocols for the selective reaction of one functional group while the others remain intact is a key challenge. This could involve the chemoselective reduction of the aldehyde in the presence of the nitrile, or the transformation of the nitrile into other functional groups like tetrazoles or amides without affecting the formyl group.

Domino and Cascade Reactions: The proximity of the functional groups could be exploited to design novel domino or cascade reactions. For example, an initial reaction at the formyl group could trigger a subsequent cyclization involving the cyano group or the indole nitrogen (after deprotection), leading to complex polycyclic indole scaffolds in a single step. Ugi four-component reactions followed by gold-catalyzed domino cyclizations have been used with 3-formylindoles to create spiroindolines. beilstein-journals.org

Dearomatization Reactions: The indole core can undergo dearomatization reactions to generate valuable three-dimensional indoline structures. researchgate.net Photocatalysis could enable the asymmetric dearomatization of the indole ring, creating chiral centers with high enantioselectivity. nih.gov

Ring-Opening/Ring-Closure Reactions: Under specific conditions, substituted 2-chloro-3-formylindoles have been shown to undergo ring-opening and ring-closure reactions, leading to unexpected substitutions on the benzene ring. Investigating similar reactivity for this compound could unveil new pathways for functionalizing the indole scaffold in unconventional positions.

Table 2: Reactivity Profile and Potential Transformations

| Functional Group | Position | Known Reactivity | Potential Novel Reaction |

|---|---|---|---|

| Formyl | C3 | Condensation, reduction, cross-coupling longdom.org | Knoevenagel/intramolecular cyclization cascade |

| Cyano | C5 | Nucleophilic addition, hydrolysis, reduction | Participation in [3+2] cycloadditions to form heterocyclic rings |

| Boc-Amine | N1 | Deprotection under acidic conditions | Dearomatization via enantioselective C-H functionalization nih.gov |

| Indole Core | - | Electrophilic substitution bhu.ac.in | Photocatalytic dearomative cycloadditions researchgate.net |

Expanding Applications in Medicinal Chemistry Scaffolds

Indole is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and bioactive natural products. researchgate.netmdpi.commdpi.com The specific substitution pattern of this compound makes it an exceptionally valuable starting material for creating new chemical entities with therapeutic potential. openmedicinalchemistryjournal.comwikipedia.orgmedchemexpress.com

Future research in this area should focus on:

Scaffold Elaboration: Using the compound as a versatile building block to synthesize libraries of more complex molecules. The formyl group can be readily converted into other functionalities to build diverse structures like indole-based chalcones, pyridines, and spiro-cycles. rsc.orgdntb.gov.ua

Bioisosteric Replacement: The cyano group can act as a bioisostere for other functional groups, such as a carboxyl group or a halogen, allowing for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

Natural Product-Inspired Synthesis: The compound can serve as a key intermediate in the synthesis of analogues of complex indole alkaloids. Divergent synthetic strategies, starting from a common complex core, can generate libraries of natural product-like molecules for biological screening. mdpi.com

Fragment-Based Drug Discovery (FBDD): The molecule itself, or fragments derived from it, can be used in FBDD campaigns to identify new binding interactions with therapeutic targets.

Table 3: Potential Bioactive Scaffolds Derivable from this compound

| Starting Material | Reaction Type | Resulting Scaffold | Potential Therapeutic Area |

|---|---|---|---|

| This compound + Acetophenones | Claisen-Schmidt Condensation | Indole-Chalcone Hybrids | Anticancer, Anti-inflammatory |

| This compound + Malononitrile + Salicylaldehyde | Multi-component Reaction | Chromeno[4,3-b]indoles | Various |

| This compound + Propargylamine + Isocyanide + Acid | Ugi/Domino Cyclization | Spiroindolines beilstein-journals.org | CNS disorders, Anticancer |

| This compound + Diazoacetates | Condensation/Rearrangement | 3-(Indolyl)acrylates researchgate.net | Various |

High-Throughput Synthesis and Screening Applications

To accelerate the discovery of new bioactive compounds, modern drug discovery relies on the rapid synthesis and screening of large compound libraries. digitellinc.com The structure of this compound is well-suited for such high-throughput approaches.

Future research should aim to:

Develop Multi-Component Reactions (MCRs): The formyl group is an ideal handle for MCRs like the Ugi, Passerini, or Hantzsch reactions. thieme-connect.commdpi.com These reactions allow for the creation of multiple new bonds and the introduction of several points of diversity in a single, efficient step, which is perfect for generating large libraries. nih.gov

Automated Synthesis: The compound's suitability for MCRs makes it compatible with automated synthesis platforms. researchgate.net Using technologies like acoustic droplet ejection, libraries of derivatives can be synthesized on a nanoscale, allowing for the rapid exploration of chemical space with minimal waste. nih.gov

Solid-Phase Synthesis: The Boc-protected nitrogen allows for the potential attachment of the molecule to a solid support. This would enable the use of solid-phase organic synthesis (SPOS) techniques, which simplify purification and are highly amenable to automation and library generation.

Integration with Chemoinformatic and AI-Driven Discovery Platforms

The synergy between synthetic chemistry and computational tools is revolutionizing drug discovery. mdpi.comnumberanalytics.com Integrating this compound and its derivatives into these platforms is a critical future direction.

Key areas for exploration include:

In Silico Library Design: Using chemoinformatic tools to design virtual libraries of derivatives based on the target scaffold. nih.gov These virtual compounds can be screened for drug-like properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity) before synthesis, prioritizing the most promising candidates. nih.gov

AI-Powered Predictive Modeling: Machine learning and artificial intelligence (AI) can predict the biological activity of novel compounds. drugtargetreview.comacs.org By training AI models on screening data from libraries derived from this compound, researchers can identify structure-activity relationships (SAR) and design new molecules with enhanced potency and selectivity.

Retrosynthetic Analysis: AI platforms can propose novel and efficient synthetic routes for complex derivatives, accelerating the design-make-test-analyze cycle. drugtargetreview.com

Cheminformatics-Guided Screening: Analyzing the chemical space of synthetic libraries in comparison to known bioactive molecules (like marine natural products) can help predict and target biological evaluations, increasing the hit rate of screening campaigns. mdpi.com

Q & A

Basic: What are the optimal conditions for synthesizing 1-Boc-5-Cyano-3-formylindole while preserving functional group integrity?

Methodological Answer:

The Boc (tert-butoxycarbonyl) group is typically introduced under anhydrous conditions using Boc anhydride (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0–25°C . The cyano and formyl groups require protection during synthesis to avoid undesired side reactions (e.g., nucleophilic attack). Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR in deuterated chloroform (CDCl₃) to identify characteristic peaks: Boc group (δ ~1.3 ppm for tert-butyl), formyl proton (δ ~9.8–10.2 ppm), and aromatic protons (δ 7.0–8.5 ppm). Compare with literature data for analogous indole derivatives .

- Mass Spectrometry: High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 285.11 (C₁₅H₁₃N₂O₃).

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .

Advanced: How can competing reactivity between the cyano and formyl groups be managed during functionalization?

Methodological Answer:

The electron-withdrawing cyano group deactivates the indole ring, while the formyl group is susceptible to nucleophilic addition. To prioritize reactivity:

- Use orthogonal protecting groups (e.g., silyl ethers for alcohols) during multi-step syntheses.

- Conduct kinetic studies under varying temperatures (e.g., 0°C vs. reflux) to identify dominant reaction pathways.

- Employ computational tools (DFT calculations) to model charge distribution and predict regioselectivity .

Advanced: What experimental strategies address stability challenges of this compound in aqueous or acidic conditions?

Methodological Answer:

- pH Stability Assays: Monitor degradation via UV-Vis spectroscopy (λ = 270–300 nm) in buffered solutions (pH 2–12). The Boc group is labile under acidic conditions (pH < 4), requiring neutral storage .

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (>150°C indicates thermal stability).

- Lyophilization: For long-term storage, lyophilize the compound and store under argon at –20°C .

Advanced: How should researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

- Repeat Experiments: Ensure reproducibility under identical conditions.

- Cross-Validate Techniques: Compare NMR-derived torsion angles with X-ray structures. Discrepancies may arise from dynamic effects in solution.

- Solid-State vs. Solution Analysis: Use variable-temperature NMR to detect conformational flexibility .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition Studies: Target kinases or cytochrome P450 enzymes via fluorescence-based assays. Include positive controls (e.g., staurosporine) and validate results with LC-MS metabolite profiling .

Advanced: What analytical challenges arise in detecting trace impurities, and how can they be mitigated?

Methodological Answer:

- HPLC-MS/MS: Use a triple quadrupole mass spectrometer to detect impurities at <0.1% levels. Optimize collision energy for fragmentation patterns.

- Limit of Detection (LOD): Calibrate using spiked samples with known impurity concentrations.

- Column Selection: Use polar-embedded C18 columns to resolve polar byproducts .

Advanced: How do electronic effects of substituents (e.g., cyano vs. methoxy) influence the reactivity of this compound?

Methodological Answer:

- Hammett Studies: Correlate substituent σ values with reaction rates (e.g., electrophilic substitution). The cyano group (σₚ = +0.66) strongly deactivates the ring compared to methoxy (σₚ = –0.27).

- Electrochemical Analysis: Cyclic voltammetry reveals oxidation potentials, indicating electron-rich regions susceptible to modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.